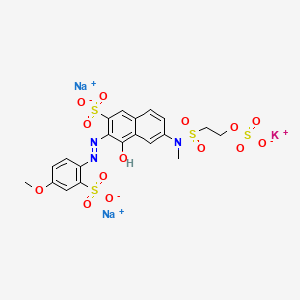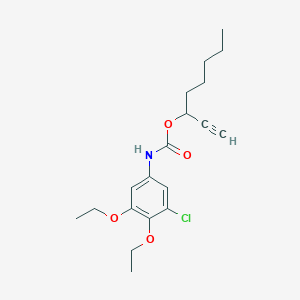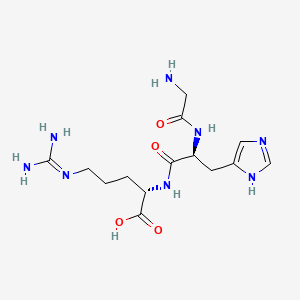
Glycyl-histidyl-arginine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycyl-histidyl-arginine is a tripeptide composed of the amino acids glycine, histidine, and arginine. This compound is known for its significant biological activities and is often studied for its potential therapeutic applications. It is naturally occurring in human plasma and has been found to play a role in various physiological processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of glycyl-histidyl-arginine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: The amino acids are coupled using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling additive such as hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The final peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for higher yields and purity, often incorporating automated synthesizers and advanced purification techniques like high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
Glycyl-histidyl-arginine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the histidine residue, leading to the formation of oxo-histidine.
Reduction: Reduction reactions are less common but can involve the arginine residue.
Substitution: Substitution reactions can occur at the amino groups of the peptide, often involving reagents like acyl chlorides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) or other reducing agents.
Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Oxo-histidine derivatives.
Reduction: Reduced forms of the peptide.
Substitution: Acylated or sulfonylated derivatives of the peptide.
Applications De Recherche Scientifique
Glycyl-histidyl-arginine has a wide range of scientific research applications:
Chemistry: Used as a model compound in peptide chemistry studies.
Biology: Studied for its role in cellular signaling and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including wound healing and anti-inflammatory properties.
Industry: Utilized in the development of cosmetic products due to its skin-regenerative properties.
Mécanisme D'action
Glycyl-histidyl-arginine exerts its effects through various molecular mechanisms:
Molecular Targets: It can bind to metal ions like copper, forming complexes that are biologically active.
Pathways Involved: The peptide influences pathways related to collagen synthesis, antioxidant defense, and cellular repair processes. It modulates gene expression and protein synthesis, contributing to its therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Glycyl-histidyl-lysine: Another tripeptide with similar biological activities, often studied for its wound healing and anti-aging properties.
Glycyl-glycine: A simpler dipeptide used in various biochemical studies.
Glycyl-alanine: Another dipeptide with distinct properties and applications.
Uniqueness
Glycyl-histidyl-arginine is unique due to its specific amino acid composition, which allows it to interact with metal ions and modulate biological processes effectively. Its combination of glycine, histidine, and arginine provides a distinct set of chemical and biological properties that are not found in other similar peptides.
Propriétés
Numéro CAS |
82224-83-7 |
|---|---|
Formule moléculaire |
C14H24N8O4 |
Poids moléculaire |
368.39 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C14H24N8O4/c15-5-11(23)21-10(4-8-6-18-7-20-8)12(24)22-9(13(25)26)2-1-3-19-14(16)17/h6-7,9-10H,1-5,15H2,(H,18,20)(H,21,23)(H,22,24)(H,25,26)(H4,16,17,19)/t9-,10-/m0/s1 |
Clé InChI |
TVDHVLGFJSHPAX-UWVGGRQHSA-N |
SMILES isomérique |
C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)CN |
SMILES canonique |
C1=C(NC=N1)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



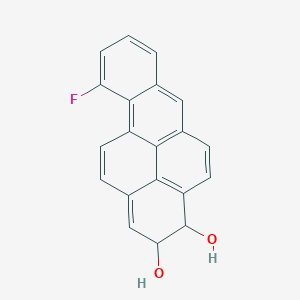
![2-[(Octadec-11-yn-1-yl)oxy]oxane](/img/structure/B14415056.png)
![2-[4-(Diphenylmethylidene)piperidin-1-yl]acetamide](/img/structure/B14415059.png)
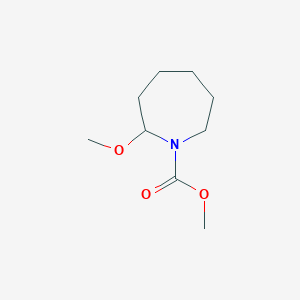
![7-[Butyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide](/img/structure/B14415075.png)
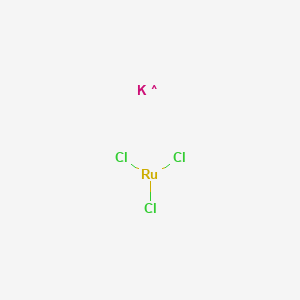
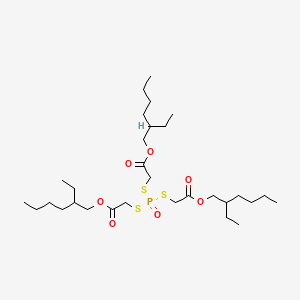
![Ethyl 5-[1-(benzenesulfonyl)-4-oxocyclohex-2-EN-1-YL]pentanoate](/img/structure/B14415089.png)
